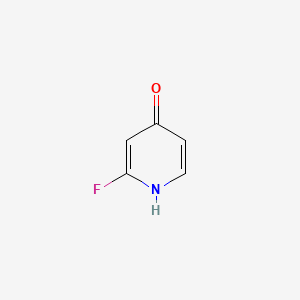

2-Fluoropyridin-4-ol

Übersicht

Beschreibung

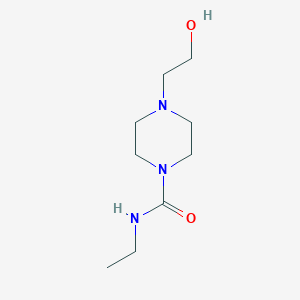

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as pharmaceutical intermediates and their role in various chemical reactions. The presence of the fluorine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring is expected to influence the molecule's reactivity and physical properties, making it a valuable compound for further study and application in synthesis.

Synthesis Analysis

The synthesis of fluoropyridine derivatives, including those similar to 2-fluoropyridin-4-ol, has been explored through various methods. For instance, the preparation of N-protected 4-fluoropyrrolidine derivatives, which are structurally related to fluoropyridines, has been achieved by double fluorination using Fluolead, yielding high-purity enantiomeric compounds . Another approach to synthesizing 4-fluoropyridines involves a novel pathway using 2-fluoroallylic alcohols, Ireland-Claisen, and aza-Cope rearrangements, leading to the formation of various substituted pyridines . Additionally, the radiosynthesis of 2-amino-5-fluoropyridines has been accomplished through a palladium-catalyzed amination sequence, indicating the versatility of fluoropyridine synthesis .

Molecular Structure Analysis

The molecular structure of 2-fluoropyridin-4-ol would consist of a pyridine ring with a fluorine atom and a hydroxyl group attached at specific positions. The electronic effects of these substituents can influence the molecule's reactivity. For example, the electron-withdrawing nature of the fluorine atom can affect the acidity of the adjacent hydroxyl group and the overall electronic distribution within the ring. The molecular structure of related N-fluoropyridinium salts has been studied, revealing the influence of substituents and counter anions on the stability of these compounds .

Chemical Reactions Analysis

Fluoropyridines can participate in various chemical reactions. The fluorodenitration of nitropyridines to synthesize fluoropyridines has been reported, showcasing the ability to introduce a fluorine atom into the pyridine ring . Aminomethylated fluoropiperidines and fluoropyrrolidines have been synthesized, demonstrating the regioselective introduction of fluorine and amine functionalities into azaheterocycles . These reactions highlight the reactivity of fluoropyridines and their potential as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropyridin-4-ol and related compounds are influenced by the presence of fluorine and other substituents on the pyridine ring. The fluorine atom is known to enhance the lipophilicity of molecules, which can be beneficial for drug development. The synthesis of various N-fluoropyridinium salts has provided insights into the stability and reactivity of fluorinated pyridines, which are affected by the nature of the counter anions and the electronic properties of the substituents . The synthesis of 2-amino-5-fluoropyridine, an intermediate for the peptide deformylase inhibitor LBM415, has been optimized to improve yield and purity, indicating the importance of these properties in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Metallation of π-Deficient Heterocyclic Compounds

Metallation of π-deficient heterocyclic compounds, including 2-Fluoropyridin-4-ol derivatives, has seen significant advancements, especially in the context of regioselective lithiation. This process, which involves the strategic introduction of metal atoms into organic molecules, is crucial for synthesizing complex organic compounds. The study of the metallation of 3-fluoropyridine, a close relative of 2-Fluoropyridin-4-ol, has highlighted the chemoselectivity at low temperatures using specific lithiating agents, leading to highly regioselective outcomes. This regioselectivity is fundamental in synthesizing disubstituted pyridines, demonstrating the importance of 2-Fluoropyridin-4-ol derivatives in organic synthesis and pharmaceutical development (Marsais & Quéguiner, 1983).

Chemical Synthesis and Pharmaceutical Applications

The synthesis of 2-Fluoropyridin-4-ol derivatives is pivotal in the manufacturing of pharmaceuticals. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the production of flurbiprofen, demonstrates the utility of 2-Fluoropyridin-4-ol derivatives in large-scale pharmaceutical production. This synthesis involves cross-coupling reactions and highlights the challenges and solutions in using 2-Fluoropyridin-4-ol derivatives for efficient pharmaceutical synthesis (Qiu et al., 2009).

Advances in Medical Diagnostics and Treatment

2-Fluoropyridin-4-ol derivatives have been explored for their potential in medical diagnostics and treatment, especially in the context of cancer chemotherapy. The pharmacogenetics and metabolism of fluoropyrimidines, including 2-Fluoropyridin-4-ol derivatives, have been extensively studied to optimize their use in clinical practice. These studies aim to prevent toxicities and personalize treatments, demonstrating the critical role of 2-Fluoropyridin-4-ol derivatives in the era of personalized medicine (Del Re et al., 2017).

Fluoropyrimidines in Cancer Treatment

The role of fluoropyrimidines, closely related to 2-Fluoropyridin-4-ol, in treating various cancers, including colorectal cancer, highlights the significance of these compounds in chemotherapy. Studies have focused on understanding the metabolic pathways of 5-fluorouracil to improve its therapeutic effectiveness while minimizing toxicity. This research underscores the importance of 2-Fluoropyridin-4-ol derivatives in developing more effective cancer treatments (Malet-Martino & Martino, 2002).

Eigenschaften

IUPAC Name |

2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSDLHMGRDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376495 | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropyridin-4-ol | |

CAS RN |

253435-42-6, 22282-69-5 | |

| Record name | 2-Fluoro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)